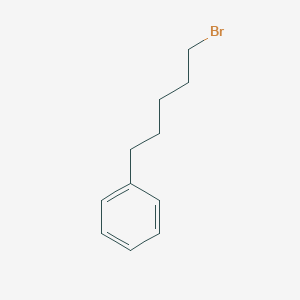

(5-Bromopentyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromopentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICUPOFVENZWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301350 | |

| Record name | (5-Bromopentyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14469-83-1 | |

| Record name | (5-Bromopentyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Bromopentyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14469-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromopentyl)benzene: A Comprehensive Technical Guide for Researchers

(5-Bromopentyl)benzene , also known as 1-bromo-5-phenylpentane, is a bifunctional organic compound featuring a benzene ring and a terminal bromine atom connected by a five-carbon alkyl chain. This unique structure makes it a versatile intermediate in a wide range of chemical syntheses, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, reactivity, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Br | [1][2][3] |

| Molecular Weight | 227.14 g/mol | [1][2][3] |

| Boiling Point | 148 °C at 18 mmHg | [1][4] |

| Density | 1.23 g/mL at 20 °C | [1][2] |

| Refractive Index (n20/D) | 1.5320 - 1.5340 | [2] |

| CAS Number | 14469-83-1 | [2] |

Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily dictated by two key structural features: the terminal bromine atom and the aromatic benzene ring.

The Role of the Bromopentyl Group

The bromine atom, being a good leaving group, makes the terminal carbon of the pentyl chain susceptible to nucleophilic substitution reactions . This allows for the introduction of various functional groups, making it a valuable building block for more complex molecules.[1] Common nucleophiles that can displace the bromide ion include hydroxides, alkoxides, cyanides, and amines.

The pentyl chain also allows for flexibility in molecular design, acting as a spacer between the reactive bromine site and the phenyl group.

The Influence of the Benzene Ring

The benzene ring provides stability to the molecule and can participate in electrophilic aromatic substitution reactions .[1][5] However, the alkyl chain is an activating group, directing incoming electrophiles to the ortho and para positions. It's important to consider the reaction conditions to control the desired substitution pattern.[6]

Key Synthetic Applications and Protocols

The dual reactivity of this compound makes it a valuable precursor in several important synthetic transformations.

Grignard Reagent Formation and Subsequent Reactions

One of the most significant applications of this compound is in the formation of the corresponding Grignard reagent, 5-phenylpentylmagnesium bromide. This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent.[7][8]

Experimental Protocol: Synthesis of 5-Phenylpentylmagnesium Bromide

-

Preparation: All glassware must be thoroughly dried in an oven to remove any traces of water, which would quench the Grignard reagent.[7][9] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Magnesium turnings are placed in a round-bottom flask with a small amount of anhydrous diethyl ether. A crystal of iodine can be added to activate the magnesium surface.[7]

-

Addition: A solution of this compound in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.[9]

-

Completion: The reaction is typically complete when most of the magnesium has been consumed, and the solution turns a cloudy grayish color.

The resulting Grignard reagent is a powerful nucleophile and a strong base, readily reacting with a variety of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds.[8][10]

Caption: Formation of a Grignard reagent and subsequent reaction.

Nucleophilic Substitution Reactions

As previously mentioned, the bromine atom is readily displaced by nucleophiles. A classic example is the Williamson ether synthesis, where this compound reacts with an alkoxide to form an ether.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: A solution of an alcohol in a suitable solvent (e.g., THF) is treated with a strong base like sodium hydride to generate the corresponding alkoxide.

-

Substitution: this compound is added to the alkoxide solution. The reaction mixture is typically heated to facilitate the substitution reaction.

-

Workup: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired ether.

Caption: Williamson ether synthesis workflow.

Friedel-Crafts Alkylation

This compound can also act as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the phenylpentyl group can be attached to another aromatic ring.[1]

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[3] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] Store the compound in a cool, dry place away from incompatible materials. For detailed safety information, always consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the labile bromine atom and the stable aromatic ring, allows for a wide array of chemical transformations. A thorough understanding of its properties and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and advanced materials.

References

- 1. This compound|14469-83-1| Purity [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 格氏试剂 [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. cpchem.com [cpchem.com]

An In-depth Technical Guide to the Physical Properties of 1-bromo-5-phenylpentane

Introduction: The Strategic Importance of 1-bromo-5-phenylpentane in Synthetic Chemistry

1-bromo-5-phenylpentane (CAS RN: 14469-83-1) is a halogenated hydrocarbon that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a reactive bromine atom and a stable phenyl group connected by a flexible five-carbon chain, makes it a valuable building block for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the core physical properties of 1-bromo-5-phenylpentane, offering critical data and procedural insights for researchers, scientists, and drug development professionals. A thorough understanding of these properties is paramount for its effective handling, reaction optimization, and integration into synthetic workflows, particularly in the pharmaceutical and fine chemical industries.

Core Physicochemical Characteristics

The physical properties of a compound are the cornerstone of its practical application in the laboratory and in industrial processes. These characteristics dictate the conditions required for storage, handling, and reaction, as well as the methodologies for purification and analysis. The key physical properties of 1-bromo-5-phenylpentane are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅Br | [1][2][3] |

| Molecular Weight | 227.14 g/mol | [2][3] |

| Appearance | Clear, colorless to yellow or light orange liquid | [1][4] |

| Boiling Point | 148 °C at 18 mmHg | [2][5] |

| Density | Approximately 1.23 g/cm³ | [5] |

| Refractive Index | 1.5320 to 1.5340 (at 20°C, 589 nm) | [1] |

| Solubility | Soluble in most organic solvents, insoluble in water. |

Experimental Determination of Boiling Point: A Self-Validating Protocol

The boiling point is a critical physical constant that provides an indication of a liquid's volatility and is a key parameter for purification by distillation. The following protocol for the determination of the boiling point of 1-bromo-5-phenylpentane under reduced pressure is designed to be a self-validating system, incorporating checks and reasoning for each step to ensure accuracy and reproducibility.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure (vacuum) is the preferred method. This allows the liquid to boil at a lower temperature, mitigating the risk of thermal degradation.

Step-by-Step Methodology

-

Apparatus Setup:

-

Assemble a distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

The thermometer bulb should be positioned just below the side arm of the Claisen adapter to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Connect the apparatus to a vacuum source with a manometer to monitor the pressure. A cold trap should be placed between the apparatus and the vacuum pump to prevent corrosive vapors from damaging the pump.

-

-

Sample Preparation and Introduction:

-

Place a small volume of 1-bromo-5-phenylpentane (approximately 5-10 mL) into the round-bottom flask.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping. This is crucial for obtaining a stable and accurate boiling point reading.

-

-

Vacuum Application and Equilibration:

-

Heating and Observation:

-

Gently heat the round-bottom flask using a heating mantle.

-

Observe the liquid for the onset of boiling. The boiling point is reached when a steady stream of condensate is observed on the thermometer bulb and the temperature reading remains constant.

-

Record the temperature and the corresponding pressure from the manometer.

-

-

Validation and Cessation:

-

To validate the reading, you can slightly alter the heating rate. A stable boiling point should not significantly change with minor fluctuations in heating.

-

Once a stable boiling point is recorded, remove the heat source and allow the apparatus to cool before slowly and carefully releasing the vacuum.

-

Workflow for Boiling Point Determination

References

An In-depth Technical Guide to (5-Bromopentyl)benzene

This guide provides a comprehensive technical overview of (5-Bromopentyl)benzene (CAS No. 14469-83-1), a versatile bifunctional organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical reactivity, analytical characterization, and applications, with a focus on its utility in medicinal chemistry.

Introduction and Physicochemical Properties

This compound, also known as 5-phenylpentyl bromide, is a halogenated aromatic hydrocarbon.[1][2] Its structure, featuring a phenyl group connected to a five-carbon aliphatic chain terminating in a bromine atom, makes it a valuable building block in organic synthesis. The phenyl group provides a scaffold for further functionalization via electrophilic aromatic substitution, while the terminal bromo group serves as an excellent leaving group for nucleophilic substitution reactions. This dual reactivity allows for the sequential or convergent synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14469-83-1 | [3] |

| Molecular Formula | C₁₁H₁₅Br | [3] |

| Molecular Weight | 227.14 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 148 °C at 18 mmHg | [3][6] |

| Density | 1.23 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.5320 - 1.5340 | [3] |

| SMILES | C1=CC=C(C=C1)CCCCCBr | [4] |

| InChIKey | QICUPOFVENZWSC-UHFFFAOYSA-N | [4] |

Synthesis and Purification

This compound is typically synthesized via Friedel-Crafts alkylation of benzene. This classic electrophilic aromatic substitution reaction involves the reaction of benzene with a suitable five-carbon electrophile in the presence of a Lewis acid catalyst.

Synthesis via Friedel-Crafts Alkylation

A common and efficient method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with 1,5-dibromopentane, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]

References

A Technical Guide to the Synthesis of (5-Bromopentyl)benzene via Friedel-Crafts Alkylation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of bifunctional organic intermediates is a cornerstone of medicinal chemistry and materials science. (5-Bromopentyl)benzene, a molecule incorporating both an aromatic phenyl ring and a reactive terminal bromine, serves as a versatile building block for more complex molecular architectures. This guide provides an in-depth examination of its synthesis through the Friedel-Crafts alkylation of benzene with 1,5-dibromopentane. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, address critical challenges such as polyalkylation, and detail methods for purification and characterization. This document is intended to serve as a practical and scientifically grounded resource for professionals engaged in synthetic organic chemistry.

Introduction: The Strategic Value of this compound

This compound (CAS 14469-83-1), also known as 1-Bromo-5-phenylpentane, is a valuable intermediate in organic synthesis.[1] Its structure is strategically important, featuring a nucleophilic aromatic ring and an aliphatic chain terminating in an electrophilic center, primed for nucleophilic substitution. This duality allows for sequential, regioselective modifications, making it a key precursor in the synthesis of various biologically active compounds and functionalized polymers.[1]

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry.[2] Specifically, Friedel-Crafts alkylation facilitates the attachment of an alkyl group to an aromatic ring through an electrophilic aromatic substitution (EAS) mechanism.[3][4] The synthesis of this compound by reacting benzene with 1,5-dibromopentane is a classic application of this reaction, leveraging a bifunctional electrophile to achieve selective mono-alkylation.[1]

The Core Reaction: Mechanistic Underpinnings

The Friedel-Crafts alkylation proceeds through three primary stages: generation of an electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.[3][5]

Step 1: Generation of the Electrophile A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required to activate the alkyl halide.[6] In the case of a primary alkyl halide like 1,5-dibromopentane, the formation of a free primary carbocation is energetically unfavorable.[7] Instead, the Lewis acid coordinates with one of the bromine atoms, forming a highly polarized complex that acts as the active electrophile.[2][8] This complex significantly increases the electrophilicity of the terminal carbon atom.

Step 2: Electrophilic Attack The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the polarized complex.[9] This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] The formation of this intermediate temporarily disrupts the aromaticity of the ring.[3]

Step 3: Deprotonation and Catalyst Regeneration To restore the highly stable aromatic system, a weak base, the AlCl₃Br⁻ complex, abstracts a proton from the carbon atom bearing the new alkyl group.[4][9] The electrons from the carbon-hydrogen bond collapse back into the ring, re-establishing aromaticity. This final step yields the desired product, this compound, and regenerates the AlCl₃ catalyst along with producing HBr.[10]

References

- 1. This compound|14469-83-1| Purity [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mt.com [mt.com]

- 6. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 7. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]

- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

The Synthesis of 5-Phenylpentyl Bromide: A Technical Guide

An Examination of Synthetic Routes and Mechanistic Principles for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 5-phenylpentyl bromide, a valuable alkyl halide intermediate in organic synthesis. While the specific historical discovery of this compound is not prominently documented, its synthesis falls under the broader historical development of organic chemistry, particularly the work on hydrocarbons and their derivatives by chemists like Carl Schorlemmer in the 19th century.[1][2][3][4][5] Schorlemmer's research into the constitution and reactions of simple hydrocarbons laid the foundational understanding for the halogenation of such molecules.[1][3] Today, the synthesis of alkyl halides is a fundamental process in organic chemistry, with various methods available, including the reaction of alcohols with halogen acids or the addition of hydrogen halides to unsaturated hydrocarbons.[6][7] This guide will focus on the prevalent and practical laboratory-scale synthesis of 5-phenylpentyl bromide from its corresponding alcohol, 5-phenyl-1-pentanol.

Strategic Importance in Synthetic Chemistry

5-phenylpentyl bromide serves as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other specialty chemicals. Its utility lies in the presence of a reactive carbon-bromine bond, which allows for a variety of nucleophilic substitution and coupling reactions. For instance, it has been utilized in the synthesis of analogs of bioactive compounds and in the preparation of intermediates for complex molecular targets.

Synthetic Pathway Overview: From Alcohol to Alkyl Bromide

The most common and efficient laboratory synthesis of 5-phenylpentyl bromide involves the conversion of the primary alcohol, 5-phenyl-1-pentanol. This transformation can be achieved through several established methods, primarily involving nucleophilic substitution reactions. The general principle involves the protonation of the hydroxyl group of the alcohol to form a good leaving group (water), followed by a nucleophilic attack by a bromide ion.[8][9]

Caption: General overview of the synthetic conversion of 5-phenyl-1-pentanol to 5-phenylpentyl bromide.

Mechanistic Insights: SN2 versus SN1 Pathways

The conversion of 5-phenyl-1-pentanol, a primary alcohol, to 5-phenylpentyl bromide typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[8]

SN2 Mechanism:

-

Protonation of the Alcohol: The hydroxyl group of 5-phenyl-1-pentanol is a poor leaving group. In the presence of a strong acid like hydrobromic acid (HBr), the oxygen atom of the hydroxyl group is protonated to form an oxonium ion. This protonation converts the hydroxyl group into a much better leaving group: water.

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks the carbon atom bearing the oxonium ion from the backside. This backside attack occurs in a single, concerted step, leading to the displacement of a water molecule and the formation of 5-phenylpentyl bromide.

It is important to note that while the SN2 pathway is dominant for primary alcohols, the SN1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a carbocation intermediate, is more prevalent for tertiary alcohols.[8] For secondary alcohols, a mixture of both pathways can occur.[8]

References

- 1. Carl Schorlemmer’s research and the “Rise and Development of Organic Chemistry” - American Chemical Society [acs.digitellinc.com]

- 2. Making sure you're not a bot! [climateandcapitalism.com]

- 3. XII.—The chemistry of the hydrocarbons - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 4. A Treatise on Chemistry: The chemistry of the hydrocarbons and their ... - Henry Enfield Roscoe, Carl Schorlemmer - كتب Google [books.google.ps]

- 5. A Treatise on Chemistry Volume III: The Chemistry of the Hydrocarbons and Their Derivatives, or, Organic Chemistry, Part II by Roscoe, H.E.; Schorlemmer, C.: Good+ Brown Cloth (1884) | Clausen Books, RMABA [abebooks.com]

- 6. US2097750A - Synthesis of alkyl halides - Google Patents [patents.google.com]

- 7. Synthesis of Alkyl Halides [unacademy.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fiveable.me [fiveable.me]

electrophilic aromatic substitution mechanism for (5-Bromopentyl)benzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of (5-Bromopentyl)benzene

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanisms pertaining to this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the nuanced interplay of electronic and steric effects, and the critical competition between intermolecular substitution and intramolecular cyclization. We will dissect the underlying principles governing regioselectivity, present detailed experimental protocols, and offer field-proven insights to ensure both theoretical understanding and practical success in the synthesis of substituted this compound derivatives.

Introduction: The Reactivity Landscape of an Alkylbenzene

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1] The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on a potent electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity.[2][3][4]

The substrate, this compound, presents a unique case study. It features two key structural motifs:

-

An Alkyl-Substituted Benzene Ring: The pentyl chain acts as a weakly activating, ortho, para-directing group.[5][6] This influence stems from the electron-donating nature of alkyl groups through induction and hyperconjugation, which enriches the electron density at the ortho and para positions and stabilizes the corresponding arenium ion intermediates.[7][8]

-

A Terminal Bromoalkane Chain: The bromine atom on the C5 position is sufficiently distant from the aromatic ring to exert a negligible inductive or resonance effect on the EAS reaction itself. However, its presence opens up a critical competing pathway: intramolecular Friedel-Crafts alkylation.

This guide will focus on navigating the synthetic choices dictated by this inherent reactivity duality.

Mechanistic Dichotomy: Intermolecular Substitution vs. Intramolecular Cyclization

The primary challenge in the EAS of this compound is controlling the reaction pathway. The flexible five-carbon chain can position the terminal bromine atom in proximity to the aromatic ring, setting the stage for an intramolecular cyclization to form a six-membered ring, a derivative of tetralin. This reaction is a classic intramolecular Friedel-Crafts alkylation.[9][10]

Pathway A: Intermolecular Electrophilic Aromatic Substitution

This is the canonical EAS pathway where an external electrophile is introduced to the aromatic ring. The (5-Bromopentyl) group directs the incoming electrophile to the positions of highest electron density.

-

Mechanism:

-

Electrophile Generation: A strong electrophile (e.g., NO₂⁺, Br⁺, RCO⁺) is generated in situ.[3]

-

Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized arenium ion. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on the carbons ortho and para to the alkyl group.

-

Deprotonation: A weak base removes a proton from the carbon bearing the new electrophile, collapsing the intermediate and restoring the aromatic system.[2][4]

-

The directing effect of the alkyl group is visualized in the stability of the arenium ion intermediates.

Caption: Arenium ion stability dictates ortho, para-direction for alkylbenzenes.

Pathway B: Intramolecular Friedel-Crafts Alkylation (Cyclization)

Under conditions that promote carbocation formation from the alkyl halide (i.e., the presence of a strong Lewis acid), the molecule can act as its own electrophile.

-

Mechanism:

-

Carbocation Formation: A Lewis acid (e.g., AlCl₃) coordinates to the terminal bromine, facilitating its departure and generating a primary carbocation at the end of the pentyl chain.

-

Hydride Shift: The initially formed primary carbocation will rapidly rearrange via a 1,2-hydride shift to a more stable secondary carbocation. This is a crucial and often unavoidable step in such alkylations.[11]

-

Intramolecular Attack: The electron-rich aromatic ring attacks the secondary carbocation, forming a new six-membered ring.

-

Deprotonation: Loss of a proton restores aromaticity, yielding a substituted tetralin product.

-

Caption: Pathway for intramolecular Friedel-Crafts cyclization.

Controlling the Outcome:

-

To favor Intermolecular Substitution: Use reaction conditions that do not strongly activate the alkyl halide. For nitration or sulfonation, the mixed-acid conditions generate a potent external electrophile without significantly promoting intramolecular reaction. For halogenation, milder Lewis acids or conditions can be used.

-

To favor Intramolecular Cyclization: Employ a strong Lewis acid catalyst like AlCl₃ in a non-coordinating solvent. The absence of a competing, more powerful external electrophile allows the intramolecular pathway to dominate.[9][10]

A Case Study: Nitration Protocol and Expected Outcomes

Nitration is a representative EAS reaction that typically favors the intermolecular pathway. The electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a strong dehydrating acid, usually sulfuric acid.[12]

Predicted Regioselectivity

The (5-Bromopentyl) group is an ortho, para-director. However, as the steric bulk of the alkyl substituent increases, the proportion of the para isomer generally increases at the expense of the ortho isomer due to steric hindrance.[13] While the pentyl chain is long and flexible, its effective steric footprint near the ring can disfavor attack at the adjacent ortho positions.

| Alkylbenzene Substrate | % Ortho Isomer | % Meta Isomer | % Para Isomer |

| Toluene (-CH₃) | ~59% | ~4% | ~37% |

| Ethylbenzene (-CH₂CH₃) | ~45% | ~5% | ~50% |

| Isopropylbenzene (-CH(CH₃)₂) | ~30% | ~8% | ~62% |

| tert-Butylbenzene (-C(CH₃)₃) | ~16% | ~8% | ~75% |

| This compound (Predicted) | ~35-45% | <5% | ~55-65% |

| Data for Toluene, Ethylbenzene, Isopropylbenzene, and tert-Butylbenzene compiled from typical mixed-acid nitration reactions.[13] The values for this compound are extrapolated based on these trends. |

Detailed Experimental Protocol: Mononitration

This protocol is designed to achieve mononitration while minimizing di-substitution and side reactions.

Objective: To synthesize 1-(5-bromopentyl)-4-nitrobenzene as the major product.

Reagents:

-

This compound

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Ice-water bath

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of the Nitrating Mixture (Caution: Highly Exothermic):

-

In a flask submerged in an ice-water bath, add a measured volume of concentrated sulfuric acid.

-

While stirring vigorously, slowly add an equimolar amount of concentrated nitric acid dropwise. The sulfuric acid protonates the nitric acid, which facilitates the formation of the nitronium ion (NO₂⁺) electrophile.[12][13] Maintain the temperature below 10°C throughout the addition.

-

-

Reaction Execution:

-

Dissolve the this compound in a minimal amount of an inert solvent like dichloromethane.

-

Cool the solution of the substrate in a separate ice-water bath.

-

Slowly add the pre-chilled nitrating mixture to the substrate solution dropwise with continuous stirring. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 0°C and 10°C. Exceeding this temperature range increases the risk of dinitration and side reactions.[14]

-

After the addition is complete, allow the mixture to stir in the ice bath for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture over a generous amount of crushed ice. This quenches the reaction and dilutes the acids.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two small portions of dichloromethane to recover any dissolved product.

-

Combine all organic layers. Wash sequentially with:

-

Cold water (to remove bulk acid).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid; continue until CO₂ evolution ceases).[13]

-

Brine (saturated NaCl solution) (to remove excess water).

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a mixture of ortho and para isomers. These can be separated using column chromatography on silica gel, typically eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient). The para isomer is generally less polar and will elute first.

-

Conclusion and Outlook

The electrophilic aromatic substitution of this compound is a process governed by a delicate balance. The activating, ortho, para-directing nature of the alkyl chain provides a predictable framework for intermolecular reactions like nitration and halogenation, with steric factors favoring the formation of the para isomer. However, researchers must remain vigilant to the competing intramolecular Friedel-Crafts pathway, which can be selectively favored by employing strong Lewis acids. A thorough understanding of these competing mechanisms and the reaction conditions that favor each is paramount for achieving the desired synthetic outcome. This knowledge is critical for the rational design of synthetic routes in pharmaceutical and materials science, where precise control over molecular architecture is essential.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Directing Effects | ChemTalk [chemistrytalk.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

(5-Bromopentyl)benzene: A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopentyl)benzene, also known as 1-Bromo-5-phenylpentane, is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Its utility as a versatile building block in pharmaceutical research and materials science is predicated on its purity and integrity.[1] This guide provides a detailed examination of the chemical stability of this compound, elucidates its potential degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the compound's shelf-life.

Compound Profile and Physicochemical Properties

This compound is characterized by a phenyl group linked to a terminal bromine atom via a five-carbon aliphatic chain.[1] This structure imparts a dual reactivity: the bromine atom serves as an excellent leaving group for nucleophilic substitution, while the benzene ring can participate in electrophilic aromatic substitution.[1] The alkyl chain provides flexibility and spacing, making it a valuable precursor for introducing the 5-phenylpentyl moiety into more complex molecules.[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 14469-83-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅Br | [2][4] |

| Molecular Weight | 227.14 g/mol | [2][4] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | ~148 °C @ 18 mmHg | [1][2] |

| Density | ~1.23 g/cm³ | [1][2] |

| Refractive Index (n20/D) | ~1.532 - 1.534 | [1][2] |

Chemical Stability and Reactivity Analysis

The stability of this compound is intrinsically linked to its molecular structure. While alkyl bromides are generally more stable for long-term storage compared to their iodide counterparts, they are by no means inert.[5] The primary locus of reactivity is the carbon-bromine (C-Br) bond. The electronegativity difference between carbon and bromine makes the carbon atom electrophilic and susceptible to nucleophilic attack, while the bromide ion is a good leaving group.[6]

Several environmental factors can compromise the compound's integrity, leading to degradation.

Principal Degradation Pathways

The primary threats to the stability of this compound during storage are atmospheric moisture, oxygen, and light.

-

Hydrolysis: This is the most common degradation pathway. In the presence of water or other nucleophilic impurities, the bromide is displaced via a nucleophilic substitution (Sₙ2) reaction to form 5-phenylpentan-1-ol. This reaction is accelerated by trace amounts of base.

-

Oxidation: The compound is noted to be air-sensitive.[1] While the benzene ring is relatively stable, the alkyl chain can be susceptible to oxidation over long-term exposure to atmospheric oxygen, potentially forming various oxygenated byproducts.

-

Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-Br bond, generating radical species. These highly reactive intermediates can then initiate a cascade of unpredictable side reactions, leading to polymerization or the formation of complex impurities.

The following diagram illustrates the most probable degradation mechanisms under improper storage conditions.

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

A self-validating system of storage and handling is essential to preserve the chemical integrity of this compound. The causality behind each recommendation is to create a multi-barrier system against the degradation factors identified above.

Optimal Storage Conditions

The following conditions are mandatory for the long-term storage of this compound.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2–8 °C | Reduces reaction rates of potential degradation pathways. | [7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation by displacing moisture and oxygen. | [1][8] |

| Light Exposure | Store in the dark | Prevents light-induced radical formation and photodegradation. | [1] |

| Container | Amber glass bottle with a PTFE-lined cap | Provides a chemically inert barrier and protection from light. PTFE liners prevent vapor escape and degradation of the seal. | [9] |

Standard Operating Procedure for Handling

To prevent contamination and degradation upon use, all handling must be performed with the assumption that the compound is sensitive to the ambient environment. The following workflow ensures the compound's purity is maintained from storage to reaction.

Caption: Recommended workflow for handling this compound.

Experimental Protocol: Aliquoting the Reagent

-

Preparation: Remove the sealed container of this compound from cold storage and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold surface of the container upon opening.

-

Inert Environment: Transfer the equilibrated container, along with all necessary glassware and tools (e.g., syringe, needles), into a glovebox or a fume hood equipped with a Schlenk line.

-

Dispensing: Puncture the septum of the cap with a needle connected to a source of inert gas (e.g., argon). Puncture with a second, dry, gas-tight syringe for withdrawal. Slowly draw the desired volume of liquid. The positive pressure from the inert gas source will prevent air from entering the vial.

-

Storage Return: After withdrawal, remove the syringe and the gas inlet needle. Immediately reseal the container cap and reinforce the seal with Parafilm. Return the container to the recommended 2–8 °C storage.[7]

Safety and Hazard Profile

Understanding the hazards associated with this compound reinforces the necessity for the stringent handling protocols outlined.

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][10]

-

Hazardous to the Aquatic Environment, Chronic (Category 2), H411: Toxic to aquatic life with long lasting effects.[10]

-

Skin, Eye, and Respiratory Irritation: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][11]

-

-

Personal Protective Equipment (PPE):

All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[11]

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly dependent on its chemical purity. Its primary vulnerabilities are hydrolysis, oxidation, and photodegradation. By implementing a comprehensive storage strategy based on cold (2–8 °C), dark, and inert conditions , coupled with meticulous handling protocols under an inert atmosphere, researchers can effectively mitigate these risks. This disciplined approach is fundamental to ensuring the long-term stability of the compound and achieving reliable, reproducible results in drug discovery and materials science applications.

References

- 1. This compound|14469-83-1| Purity [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 7. angenechemical.com [angenechemical.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Contemporary DaguerreotypesStoring & Handling Bromine | Contemporary Daguerreotypes [cdags.org]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (5-Bromopentyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Identification

(5-Bromopentyl)benzene is a versatile bifunctional molecule, featuring a lipophilic phenyl group at one end of a five-carbon chain and a reactive bromine atom at the other. This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecular architectures. However, its utility is matched by a specific hazard profile that necessitates rigorous handling protocols.

The primary hazards associated with this compound are derived from its classification as a halogenated aromatic hydrocarbon. While specific toxicological data for this compound is not extensively documented, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential risks.[1][2][3]

Table 1: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[1][2] |

| H312 | Harmful in contact with skin.[2] | |

| H315 | Causes skin irritation.[2] | |

| H316 | Causes mild skin irritation.[3] | |

| H319 | Causes serious eye irritation.[2] | |

| H320 | Causes eye irritation.[3] | |

| H332 | Harmful if inhaled.[2] | |

| H335 | May cause respiratory irritation.[2][3] | |

| H411 | Toxic to aquatic life with long lasting effects.[1][2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P391 | Collect spillage. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] | |

| P405 | Store locked up.[3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

The benzene moiety suggests a need for caution regarding potential long-term health effects associated with aromatic hydrocarbons, although the alkyl substitution generally mitigates some of the hazards of benzene itself. The presence of bromine introduces the risk of forming hydrogen bromide upon combustion or thermal decomposition, which is a corrosive gas.[4][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a robust system of controls that minimizes the potential for exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The rationale is twofold: it provides a contained workspace to prevent the inhalation of vapors, which are harmful, and it serves as a physical barrier in the event of a splash or unexpected reaction. All manipulations of the compound, including weighing, transferring, and the setup of reactions, must be conducted within the fume hood.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedure.

-

Eye Protection : Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when the material is under pressure.

-

Hand Protection : Chemical-resistant gloves are essential. Given the nature of halogenated hydrocarbons, nitrile gloves may offer limited protection and should only be used for incidental contact. For extended handling, heavier-duty gloves such as Viton® or laminate film gloves are recommended. It is crucial to consult the glove manufacturer's compatibility chart. Gloves should be inspected for any signs of degradation before and during use and changed frequently.

-

Body Protection : A flame-resistant lab coat is required. It should be fully buttoned to provide maximum coverage. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection : When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, respiratory protection may be necessary. The choice of respirator will depend on the concentration of airborne contaminants.

Workflow for Safe Handling and Storage

A systematic approach to handling and storage is critical to preventing accidents and ensuring the integrity of the compound.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Grignard Reaction with (5-Bromopentyl)benzene

<

For: Researchers, scientists, and drug development professionals.

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1][2] This application note presents a detailed, field-proven protocol for the preparation of a Grignard reagent from (5-Bromopentyl)benzene and its subsequent reaction with a carbonyl electrophile. The causality behind critical experimental choices, such as magnesium activation, solvent selection, and reaction control, is thoroughly explained to ensure procedural success and safety. This guide is designed to be a self-validating system, incorporating troubleshooting insights and emphasizing scientific integrity at each step.

Introduction

Discovered by Victor Grignard in 1901, the Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl group of aldehydes and ketones, to form alcohols.[1][3][4] The reagent is formed by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[4][5] The resulting carbon-magnesium bond polarizes the carbon atom, rendering it highly nucleophilic and basic.[6]

This compound is a useful starting material as the resulting Grignard reagent, (5-phenylpentyl)magnesium bromide, allows for the introduction of a five-carbon chain with a terminal phenyl group. This moiety is a common structural feature in various pharmacologically active molecules and advanced materials. This protocol will detail the synthesis of the Grignard reagent and its application in a representative reaction with an aldehyde or ketone.

Pre-Reaction Preparations: The Criticality of Anhydrous Conditions

The success of a Grignard reaction is fundamentally dependent on the stringent exclusion of water.[2][6][7] Grignard reagents are potent bases and will readily react with protic solvents, including trace amounts of moisture, to quench the reagent and form the corresponding alkane.[1][6] Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used.

Protocol for Glassware Preparation:

-

Clean all glassware (a three-neck round-bottom flask, reflux condenser, and a pressure-equalizing dropping funnel) with a suitable detergent, followed by rinses with deionized water and then acetone.[7]

-

Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, or overnight.[8]

-

Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon) or under vacuum.[9][10] Alternatively, the assembled apparatus can be flame-dried under vacuum.[7][9]

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |

| This compound | >98% | Sigma-Aldrich | Ensure it is free of hydrobromic acid. |

| Magnesium Turnings | High Purity | Acros Organics | Must be fresh and have a metallic sheen.[11] |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Fisher Scientific | Anhydrous THF is recommended over diethyl ether due to its higher flash point.[12] |

| Iodine | Crystal, ACS Reagent | J.T. Baker | Used for magnesium activation.[7][10][13] |

| Generic Aldehyde/Ketone | >98% | Varies | Must be anhydrous. |

| Saturated Ammonium Chloride | Aqueous Solution | Lab Prepared | For quenching the reaction.[10] |

| Diethyl Ether | Anhydrous | Varies | For extraction. |

| Anhydrous Sodium Sulfate | Granular | Varies | For drying the organic layer.[8] |

Experimental Protocol: Synthesis and Reaction of (5-phenylpentyl)magnesium bromide

This protocol is divided into four main stages: initiation, formation, reaction with an electrophile, and work-up.

Part A: Initiation and Formation of the Grignard Reagent

The formation of the Grignard reagent is an exothermic process that occurs on the surface of the magnesium metal.[2][14] An oxide layer on the magnesium can inhibit the reaction, necessitating an activation step.[10][15]

Step-by-Step Procedure:

-

Setup: Assemble the dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure a positive pressure of inert gas is maintained throughout the reaction.

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to the bromide) into the flask. Add a single small crystal of iodine.[10][11] Gently warm the flask with a heat gun until the purple iodine vapor is observed, which etches the magnesium oxide layer.[10][13] Allow the flask to cool to room temperature. The disappearance of the iodine color can indicate the start of the reaction.[10]

-

Initial Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.[11]

-

Initiation: The reaction mixture may need gentle warming with a heat gun to initiate.[1] Successful initiation is marked by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and spontaneous refluxing of the solvent.[1][11] If the reaction does not start, crushing the magnesium turnings with a dry glass rod can help expose a fresh surface.[16][17]

-

Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[11] This controlled addition is crucial to prevent a runaway reaction and to minimize the formation of the Wurtz coupling side product.[1][9][18] An ice-water bath should be kept on hand to moderate the reaction if it becomes too vigorous.[7]

-

Completion of Formation: After the addition is complete, the mixture may be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[19] The final Grignard reagent solution should appear as a cloudy, grayish-brown mixture.

Potential Side Reaction: Wurtz Coupling

A common side reaction is the Wurtz coupling, where the already formed Grignard reagent reacts with the unreacted alkyl halide.[18][20] This can be minimized by slow addition of the halide solution to maintain its low concentration in the reaction mixture.[18]

Part B: Reaction with an Electrophile (Generic Aldehyde/Ketone)

The Grignard reagent is a strong nucleophile that will readily attack the electrophilic carbon of a carbonyl group.[3][6]

Step-by-Step Procedure:

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

-

Electrophile Addition: Dissolve the anhydrous aldehyde or ketone (0.95 equivalents) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent. This reaction is also exothermic, and maintaining a low temperature helps to control the reaction rate and prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Quenching and Work-up

The reaction is quenched to neutralize the intermediate alkoxide and destroy any unreacted Grignard reagent.

Step-by-Step Procedure:

-

Quenching: Cool the reaction mixture again to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction.[10] This is a safer alternative to adding water or dilute acid directly, which can react violently with excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times to ensure all the product is recovered.[16]

-

Washing: Combine the organic layers and wash them sequentially with water and then with a saturated sodium chloride solution (brine).[8][19] The brine wash helps to remove residual water from the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by standard techniques such as column chromatography on silica gel. The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

Fire Hazard: Grignard reactions are highly exothermic and the solvents used (THF, diethyl ether) are extremely flammable.[9][12] All operations should be conducted in a well-ventilated fume hood, away from open flames or sparks.[7]

-

Reactivity with Water: Magnesium metal and Grignard reagents react violently with water, releasing flammable hydrogen gas.[14][21] Strict anhydrous conditions must be maintained.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[9][12]

-

Emergency Preparedness: Have an appropriate fire extinguisher (Class D for metal fires) and a safety shower/eyewash station readily accessible.[14] An ice bath should always be prepared to control an exothermic reaction.[7][12]

Visualizations

Reaction Mechanism

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. byjus.com [byjus.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. leah4sci.com [leah4sci.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dchas.org [dchas.org]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. acs.org [acs.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. cerritos.edu [cerritos.edu]

- 17. d.web.umkc.edu [d.web.umkc.edu]

- 18. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 19. community.wvu.edu [community.wvu.edu]

- 20. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]

- 21. media.laballey.com [media.laballey.com]

Application Notes & Protocols: The Strategic Use of (5-Bromopentyl)benzene in the Synthesis of Pharmaceutical Intermediates

Abstract

(5-Bromopentyl)benzene is a versatile bifunctional organic intermediate that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a terminal primary alkyl bromide and a phenyl ring connected by a flexible five-carbon spacer, offers dual reactivity. This allows for its strategic incorporation into complex molecular architectures through both nucleophilic substitution and electrophilic aromatic substitution pathways. These application notes provide an in-depth guide for researchers and drug development professionals on the practical applications, reaction mechanisms, and detailed protocols for utilizing this compound in the synthesis of advanced pharmaceutical intermediates.

Core Concepts: Understanding the Reagent

Molecular Profile and Physicochemical Properties

This compound, also known as 1-Bromo-5-phenylpentane, is an alkyl halide with the empirical formula C₁₁H₁₅Br. The molecule's utility stems from its distinct reactive sites: the electrophilic carbon of the C-Br bond and the nucleophilic phenyl ring. The pentyl chain provides flexibility and lipophilicity, which can be critical for modulating the pharmacokinetic properties of a final drug candidate.

| Property | Value | Source |

| Molecular Weight | 227.14 g/mol | [2] |

| CAS Number | 14469-83-1 | [2] |

| Appearance | Clear, colorless to light yellow liquid/solid | [1] |

| Boiling Point | ~148°C at 18 mmHg | [1] |

| Density | ~1.23 g/cm³ | [1][3] |

| Purity (Typical) | >97.0% (GC) | [1][3] |

| SMILES | C1=CC=C(C=C1)CCCCCBr | [2] |

Fundamental Reactivity

The synthetic versatility of this compound is rooted in two primary reaction pathways, allowing for orthogonal synthetic strategies.

-

Nucleophilic Substitution (at the Alkyl Chain): The primary bromide is an excellent leaving group in Sₙ2 reactions.[1][4] This makes the terminal carbon a prime target for a wide array of nucleophiles (e.g., amines, phenols, thiols, carbanions), enabling the facile introduction of the 5-phenylpentyl moiety into a target molecule.[1][5]

-

Electrophilic Aromatic Substitution (at the Phenyl Ring): The benzene ring can undergo classic electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, to build more complex aromatic systems.[1][6] This pathway is typically exploited after the alkyl bromide has been transformed or if the reaction conditions are carefully controlled.

Figure 1: Dual reactivity sites of this compound.

Safety and Handling

As with all alkyl halides, proper safety protocols are mandatory. This compound is classified as harmful if swallowed and causes skin and eye irritation.[2][7][8]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) as the compound can be air-sensitive.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Application & Protocols: Building Core Scaffolds

The true power of this compound lies in its application as a linker or scaffold-building unit. Below are detailed protocols for its most common transformations in pharmaceutical synthesis.

Protocol 1: C-N Bond Formation via Nucleophilic Substitution

The introduction of nitrogen is fundamental to many bioactive molecules. This protocol details the alkylation of a primary or secondary amine, a key step in synthesizing compounds targeting receptors like histamine H3 antagonists.[3]

Objective: To synthesize an N-substituted 5-phenylpentylamine derivative.

Workflow Diagram:

Figure 2: Workflow for amine alkylation.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (0.1 M concentration)

-

Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂/Ar)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.2 eq), anhydrous K₂CO₃ (2.0 eq), and acetonitrile.

-

Reagent Addition: Stir the suspension vigorously. If the reaction is exothermic, cool the flask in an ice bath. Add this compound (1.0 eq) dropwise over 10-15 minutes.

-

Reaction: After the addition is complete, attach a condenser and heat the reaction mixture to 60-80°C.

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. K₂CO₃ acts as a base to neutralize the HBr byproduct, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent that solvates the cation but not the nucleophile, accelerating the reaction rate.

-

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the desired N-alkylated product.

Protocol 2: Intramolecular Friedel-Crafts Alkylation for Polycyclic Systems

While intermolecular Friedel-Crafts reactions using this compound as the alkylating agent are possible, a more elegant application is the intramolecular cyclization to form tetralin-like structures, which are common motifs in natural products and pharmaceuticals.[9] This requires prior modification of the terminal bromide.

Objective: To synthesize a substituted tetralin from a this compound derivative.

Mechanism Overview:

References

- 1. This compound|14469-83-1| Purity [benchchem.com]

- 2. This compound | C11H15Br | CID 285561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Long-Chain Alkylbenzenes from (5-Bromopentyl)benzene

Abstract

Long-chain alkylbenzenes (LCABs) are a critical class of organic compounds with extensive applications, ranging from their use as precursors for surfactants and detergents to their role as key intermediates in the synthesis of advanced materials and pharmaceuticals.[1] This document provides detailed, field-proven protocols for the synthesis of LCABs, utilizing (5-Bromopentyl)benzene as a versatile starting material. We present two robust and scalable synthetic strategies: a Grignard-based alkylation and a transition metal-catalyzed Kumada cross-coupling reaction. The causality behind experimental choices, self-validating system designs for protocols, and in-depth mechanistic discussions are provided to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Long-Chain Alkylbenzenes

The structural motif of a benzene ring attached to a long aliphatic chain imparts unique physicochemical properties to molecules, influencing their surfactancy, lipophilicity, and self-assembly behavior. In the pharmaceutical industry, the modulation of alkyl chain length is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. In materials science, LCABs are foundational building blocks for liquid crystals, organic semiconductors, and functional polymers. The reliable and efficient synthesis of these compounds is, therefore, of paramount importance. This guide focuses on chain-extension strategies starting from the readily available this compound.

Synthetic Strategy I: Grignard Reagent Formation and Subsequent Alkylation

The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds.[2] This approach involves the conversion of this compound into its corresponding Grignard reagent, which then acts as a potent nucleophile to react with a suitable electrophile, such as an alkyl halide, to extend the alkyl chain.

Mechanistic Rationale

The synthesis proceeds in two key steps. First is the formation of the Grignard reagent, where magnesium metal inserts into the carbon-bromine bond of this compound.[3] This reaction is conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[4] The resulting organomagnesium halide possesses a highly nucleophilic carbon atom.[3]

The second step is the nucleophilic attack of the Grignard reagent on a primary alkyl halide. This reaction follows an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent displaces the halide leaving group on the electrophile, forming the new carbon-carbon bond and elongating the alkyl chain.

Experimental Protocol: Synthesis of 1-Phenyldecane

This protocol details the synthesis of 1-phenyldecane from this compound and 1-bromopentane.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |

| This compound | C₁₁H₁₅Br | 227.14 | 5.00 g | 0.022 | >98% | Sigma-Aldrich |

| Magnesium Turnings | Mg | 24.31 | 0.64 g | 0.026 | >99% | Sigma-Aldrich |

| 1-Bromopentane | C₅H₁₁Br | 151.04 | 3.66 g | 0.024 | >98% | Sigma-Aldrich |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | >99% | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | 1 crystal | - | - | - |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 20 mL | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | - |

Step-by-Step Protocol:

-

Preparation: All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon).

-

Grignard Reagent Formation:

-

To a flame-dried 100 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the magnesium turnings (0.64 g).

-

Add a single crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of this compound (5.00 g) in 20 mL of anhydrous diethyl ether.

-

Add a small portion (approx. 2 mL) of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

-

-

Alkylation:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 1-bromopentane (3.66 g) in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 1-bromopentane solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 1-phenyldecane as a colorless oil.[5][6]

-

Expected Yield: 75-85%

Workflow Diagram

Synthetic Strategy II: Kumada Cross-Coupling Reaction

The Kumada coupling is a transition metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a Grignard reagent and an organic halide.[7] This method is highly efficient and offers a broad substrate scope, making it an excellent alternative for the synthesis of LCABs.[8]

Mechanistic Rationale

The catalytic cycle of the Kumada coupling, typically catalyzed by a nickel or palladium complex, involves three key steps:[9][10]

-

Oxidative Addition: The active Pd(0) or Ni(0) catalyst oxidatively adds to the organic halide (in this case, a second molecule of an alkyl or aryl halide), forming an organometallic complex.

-

Transmetalation: The Grignard reagent (formed from this compound) transfers its organic group to the metal center of the complex formed in the previous step, displacing the halide.

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst.

This catalytic approach allows for the reaction to proceed under milder conditions and with higher functional group tolerance compared to some classical methods.

Experimental Protocol: Synthesis of 1,10-Diphenyldecane

This protocol details the synthesis of a symmetrical LCAB, 1,10-diphenyldecane, through a Kumada coupling reaction.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |

| This compound | C₁₁H₁₅Br | 227.14 | 5.00 g | 0.022 | >98% | Sigma-Aldrich |

| Magnesium Turnings | Mg | 24.31 | 0.64 g | 0.026 | >99% | Sigma-Aldrich |

| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | 2.53 g | 0.011 | >97% | Sigma-Aldrich |

| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) | C₂₇H₂₆Cl₂NiP₂ | 540.07 | 0.12 g | 0.00022 | - | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 60 mL | - | >99% | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | 1 crystal | - | - | - |

| Dilute HCl (1 M) | HCl | 36.46 | As needed | - | - | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - | - |

Step-by-Step Protocol:

-

Preparation: Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

-

Grignard Reagent Preparation:

-

In a manner identical to the Grignard synthesis described in section 2.2, prepare the Grignard reagent from this compound (5.00 g) and magnesium turnings (0.64 g) in 30 mL of anhydrous THF.

-

-

Kumada Coupling Reaction:

-

In a separate flame-dried 100 mL Schlenk flask, add the Ni(dppp)Cl₂ catalyst (0.12 g).

-